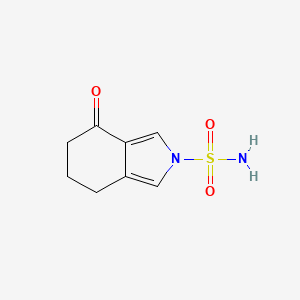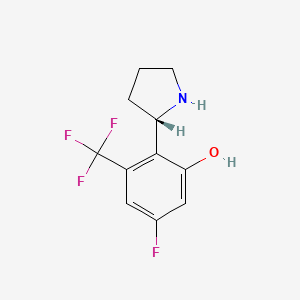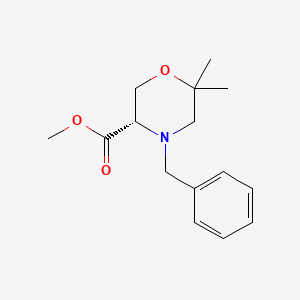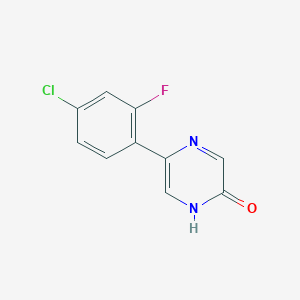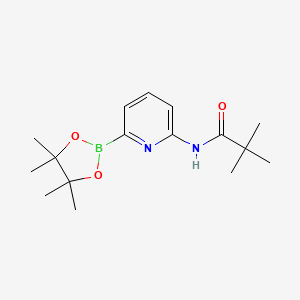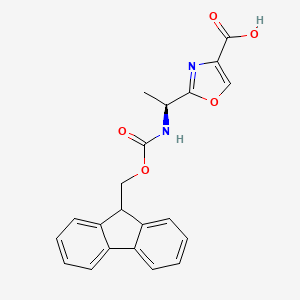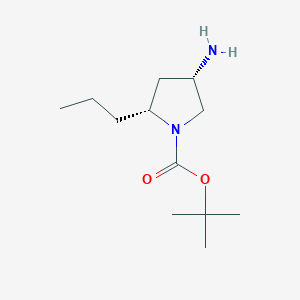
7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol is a complex organic compound that features a naphthalene core substituted with methoxy and piperidinylmethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the naphthalene core, which is functionalized with a methoxy group at the 7-position.
Piperidinylmethoxy Substitution: The next step involves the introduction of the piperidinylmethoxy group at the 6-position. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group (e.g., halide) is replaced by the piperidinylmethoxy moiety.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 1-position can be oxidized to form a carbonyl compound.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The piperidinylmethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of naphthalen-1-one derivatives.
Reduction: Formation of 7-hydroxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalene: Lacks the hydroxyl group at the 1-position.
6-(Piperidin-4-ylmethoxy)naphthalen-1-ol: Lacks the methoxy group at the 7-position.
7-Methoxy-6-(piperidin-4-ylmethoxy)quinoline: Features a quinoline core instead of a naphthalene core.
Uniqueness
7-Methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol is unique due to the specific combination of functional groups and their positions on the naphthalene core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
7-methoxy-6-(piperidin-4-ylmethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C17H21NO3/c1-20-16-10-14-13(3-2-4-15(14)19)9-17(16)21-11-12-5-7-18-8-6-12/h2-4,9-10,12,18-19H,5-8,11H2,1H3 |
Clé InChI |
LJIGUFWOGNTNGJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=CC=C(C2=C1)O)OCC3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


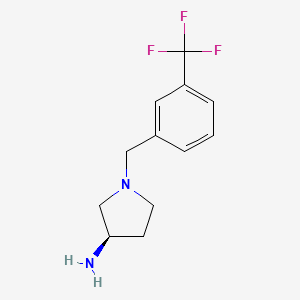
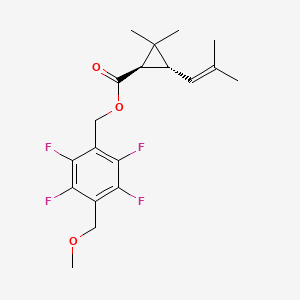
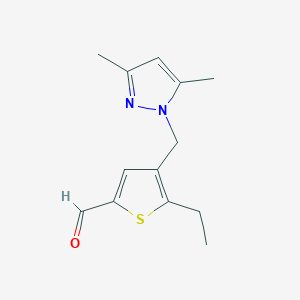

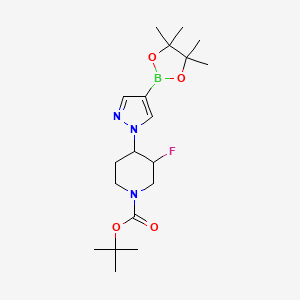
![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-b]pyridazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12944635.png)
![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamoyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B12944659.png)
